molecular formula C12H18N4O4 B4703828 N-[2-(dimethylamino)ethyl]-N'-(2-methoxy-4-nitrophenyl)urea

N-[2-(dimethylamino)ethyl]-N'-(2-methoxy-4-nitrophenyl)urea

Cat. No.: B4703828
M. Wt: 282.30 g/mol
InChI Key: KSDGGIFNFFKGMO-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-N’-(2-methoxy-4-nitrophenyl)urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a dimethylaminoethyl group and a methoxy-nitrophenyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-N’-(2-methoxy-4-nitrophenyl)urea typically involves the reaction of 2-methoxy-4-nitroaniline with N,N-dimethylaminoethyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-methoxy-4-nitroaniline+N,N-dimethylaminoethyl isocyanateN-[2-(dimethylamino)ethyl]-N’-(2-methoxy-4-nitrophenyl)urea\text{2-methoxy-4-nitroaniline} + \text{N,N-dimethylaminoethyl isocyanate} \rightarrow \text{N-[2-(dimethylamino)ethyl]-N'-(2-methoxy-4-nitrophenyl)urea} 2-methoxy-4-nitroaniline+N,N-dimethylaminoethyl isocyanate→N-[2-(dimethylamino)ethyl]-N’-(2-methoxy-4-nitrophenyl)urea

Industrial Production Methods

In an industrial setting, the production of N-[2-(dimethylamino)ethyl]-N’-(2-methoxy-4-nitrophenyl)urea may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-N’-(2-methoxy-4-nitrophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-[2-(dimethylamino)ethyl]-N’-(2-amino-4-methoxyphenyl)urea.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-N’-(2-methoxy-4-nitrophenyl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-N’-(2-methoxy-4-nitrophenyl)urea involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological receptors or enzymes, leading to modulation of their activity. The nitrophenyl group may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(dimethylamino)ethyl]-N’-(2-methoxyphenyl)urea
  • N-[2-(dimethylamino)ethyl]-N’-(4-nitrophenyl)urea
  • N-[2-(dimethylamino)ethyl]-N’-(2-methoxy-4-chlorophenyl)urea

Uniqueness

N-[2-(dimethylamino)ethyl]-N’-(2-methoxy-4-nitrophenyl)urea is unique due to the presence of both the methoxy and nitro groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]-3-(2-methoxy-4-nitrophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O4/c1-15(2)7-6-13-12(17)14-10-5-4-9(16(18)19)8-11(10)20-3/h4-5,8H,6-7H2,1-3H3,(H2,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDGGIFNFFKGMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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